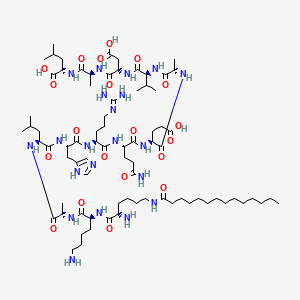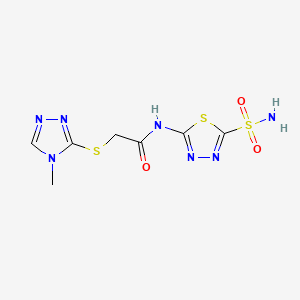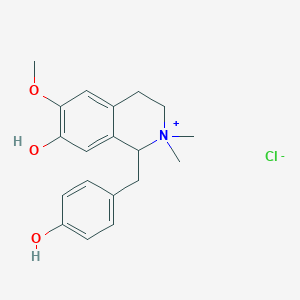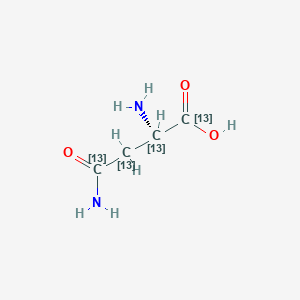
L-Asparagine-1,2,3,4-13C4 (monohydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparagine-1,2,3,4-13C4 (monohydrate) is a stable isotope-labeled compound of L-Asparagine, a non-essential amino acid. This compound is specifically labeled with carbon-13 at the 1, 2, 3, and 4 positions, making it useful in various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Asparagine-1,2,3,4-13C4 (monohydrate) involves the incorporation of carbon-13 isotopes into the L-Asparagine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions typically involve the use of labeled carbon sources and specific catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of L-Asparagine-1,2,3,4-13C4 (monohydrate) involves large-scale synthesis using labeled carbon sources. The process includes purification steps to ensure the high isotopic purity of the final product. The compound is then crystallized to obtain the monohydrate form .
Análisis De Reacciones Químicas
Types of Reactions: L-Asparagine-1,2,3,4-13C4 (monohydrate) can undergo various chemical reactions, including:
Oxidation: Conversion to aspartic acid.
Reduction: Formation of asparaginol.
Substitution: Formation of derivatives by substituting the amide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Aspartic acid.
Reduction: Asparaginol.
Substitution: Various substituted asparagine derivatives.
Aplicaciones Científicas De Investigación
L-Asparagine-1,2,3,4-13C4 (monohydrate) has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of asparagine metabolism.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of amino acid transport mechanisms.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs containing asparagine.
Industry: Applied in the production of labeled proteins and peptides for research and diagnostic purposes.
Mecanismo De Acción
L-Asparagine-1,2,3,4-13C4 (monohydrate) exerts its effects by participating in the metabolic pathways of asparagine. The labeled carbon atoms allow researchers to track the compound’s incorporation into proteins and other biomolecules. The primary molecular target is asparagine synthase, which catalyzes the conversion of aspartic acid to asparagine. This process is crucial for the synthesis of proteins and the regulation of nitrogen metabolism .
Comparación Con Compuestos Similares
L-Asparagine monohydrate: The non-labeled form of L-Asparagine.
L-Asparagine-13C4 monohydrate: Labeled with carbon-13 at different positions.
L-Asparagine-13C4,15N2,d3 monohydrate: Labeled with carbon-13, nitrogen-15, and deuterium.
Uniqueness: L-Asparagine-1,2,3,4-13C4 (monohydrate) is unique due to its specific labeling at the 1, 2, 3, and 4 positions with carbon-13. This precise labeling allows for detailed metabolic studies and provides insights into the specific pathways and mechanisms involving asparagine. The compound’s high isotopic purity and stability make it a valuable tool in various research fields .
Propiedades
Fórmula molecular |
C4H8N2O3 |
|---|---|
Peso molecular |
136.09 g/mol |
Nombre IUPAC |
(2S)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |
Clave InChI |
DCXYFEDJOCDNAF-UVYXLFMMSA-N |
SMILES isomérico |
[13CH2]([13C@@H]([13C](=O)O)N)[13C](=O)N |
SMILES canónico |
C(C(C(=O)O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)
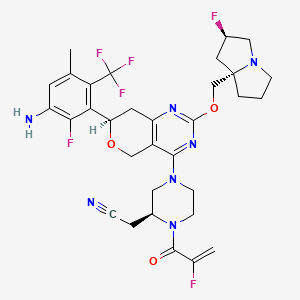



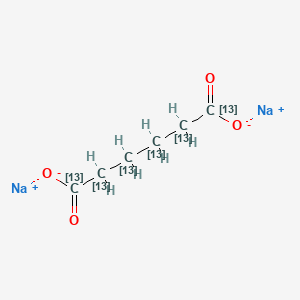
![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
